3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione
Overview
Description
3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C9H12N2O2
Scientific Research Applications
3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry[_{{{CITATION{{{_2{Coordination Polymers Assembled from (Pyridin-3-ylmethyl)amin ethanol: Structure and ....
Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
Pharmacokinetics
The pyrrolidine ring, a key structural feature of the compound, is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability .
Action Environment
The action, efficacy, and stability of 3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s interaction with its targets Additionally, factors such as temperature and the presence of other molecules can also affect the compound’s stability and efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione typically involves the reaction of pyridin-3-ylmethylamine with a suitable dicarbonyl compound under controlled conditions. One common method is the condensation reaction between pyridin-3-ylmethylamine and 2,5-pyrrolidinedione in the presence of a dehydrating agent such as acetic anhydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation Products: Depending on the degree of oxidation, products such as carboxylic acids or ketones may be formed.
Reduction Products: Reduction reactions can yield amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Comparison with Similar Compounds
N-(pyridin-3-ylmethyl)glycine
N-(pyridin-3-ylmethyl)pyridin-3-amine
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Properties
IUPAC Name |
3-(pyridin-3-ylmethylamino)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-9-4-8(10(15)13-9)12-6-7-2-1-3-11-5-7/h1-3,5,8,12H,4,6H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBACMDZRHJNRLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)NCC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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